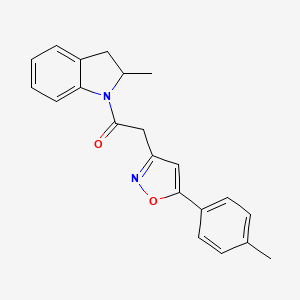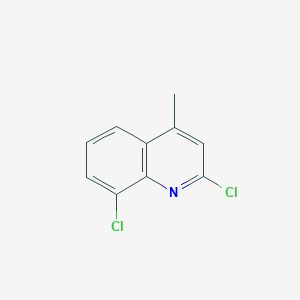
(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key intermediate in the biosynthesis of ethylene in plants and has potential biological activities. The stereochemistry of this compound indicates that it has both carbamoyl and carboxylic acid functional groups on a cyclopropane ring with specific three-dimensional orientations .
Synthesis Analysis
The synthesis of related cyclopropane derivatives often involves diastereoselective processes or the use of enantiomerically pure starting compounds. For example, the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives has been achieved through methods such as the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors . Additionally, enantioselective chemoenzymatic synthesis has been used to produce enantiomerically pure monocarboxylic acids from racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester, which can then be converted into 1-amino 2-methyl cyclopropane carboxylic acids .
Molecular Structure Analysis
The molecular structure and conformation of cyclopropane derivatives can be complex due to the presence of multiple stereocenters. For instance, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis using molecular mechanics methods has shown that the conformation observed in the crystal state is influenced by intermolecular hydrogen bonding .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical transformations to yield compounds with potential biological activities. For example, the reaction of methyl 1,1,2-tribromocyclopropanecarboxylate with methyllithium leads to methyl 2-bromocyclopropene carboxylate, demonstrating the versatility of cyclopropane derivatives as intermediates for the synthesis of other compounds . Additionally, the transformation of 1-aminocyclopropane-1-carboxylic acid derivatives has been studied for their affinity for glutamate receptors, with some derivatives showing activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives like (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid are influenced by their functional groups and stereochemistry. The presence of carbamoyl and carboxylic acid groups can affect the solubility, acidity, and reactivity of the compound. The stereochemistry can also impact the compound's ability to participate in specific biological interactions or chemical reactions. For instance, the enantiomeric purity of cyclopropane derivatives is crucial for their use as building blocks in the preparation of pharmaceuticals, such as potent HCV NS3 protease inhibitors .
科学的研究の応用
Ethylene Precursor in Plants
One major application area involves the study of ethylene precursors in plants. Ethylene is a critical plant hormone involved in numerous developmental processes and stress responses. For instance, Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, in wheat leaves, highlighting the metabolic pathways of ethylene synthesis and its regulation in higher plants (Hoffman, Yang, & McKeon, 1982).
Synthetic Approaches in Pharmaceutical Industry
Another significant application is in the pharmaceutical industry, where the synthesis of cyclopropane-containing compounds is of interest due to their pharmacophoric properties. Sato et al. (2016) discussed synthetic approaches to (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a crucial unit in potent hepatitis C virus (HCV) NS3/4A protease inhibitors. This work underscores the importance of these compounds in developing new generations of antiviral drugs (Sato et al., 2016).
Enzymatic Reactions and Inhibitors
Research on enzymatic processes and potential inhibitors also employs these cyclopropane derivatives. For example, Zhao and Liu (2002) synthesized 1-Amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, ACC deaminase, providing insights into the enzyme's mechanism and potential for modulating plant growth and stress responses (Zhao & Hung‐wen Liu, 2002).
Stress Response Modulation in Plants
Furthermore, studies on stress responses in plants have utilized these compounds to explore the role of ACC and its derivatives. Polko and Kieber (2019) reviewed the emerging role of ACC as an ethylene-independent growth regulator, suggesting that ACC plays a signaling role beyond its function as an ethylene precursor. This research provides new perspectives on plant development regulation and stress response mechanisms (Polko & Kieber, 2019).
特性
IUPAC Name |
(1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10)/t3-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQPEUUUSGCPNX-AWFVSMACSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

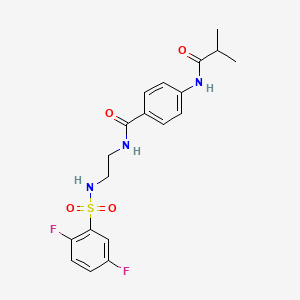
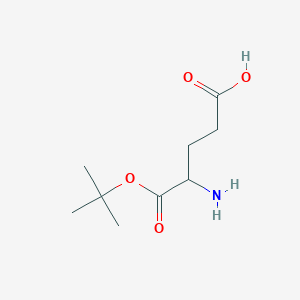


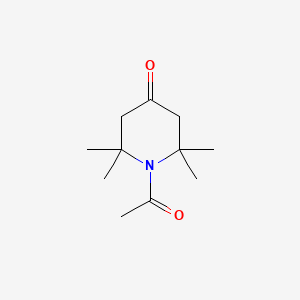
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

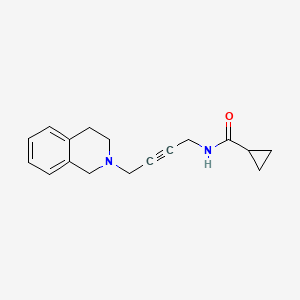
![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

